molecular formula C8H15NO2 B2838103 Ethyl 3-(cyclopropylamino)propanoate CAS No. 76731-85-6

Ethyl 3-(cyclopropylamino)propanoate

Cat. No.: B2838103
CAS No.: 76731-85-6
M. Wt: 157.213
InChI Key: ZRPBEAVKOMELBB-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopropylamino)propanoate is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a liquid at room temperature and is primarily used in chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(cyclopropylamino)propanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acrylate with cyclopropylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(cyclopropylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(cyclopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 3-(cyclopropylamino)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but contains a pyridine ring instead of a cyclopropyl group.

    Ethyl 3-(phenylamino)propanoate: Contains a phenyl group instead of a cyclopropyl group.

    Ethyl 3-(methylamino)propanoate: Contains a methyl group instead of a cyclopropyl group.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

ethyl 3-(cyclopropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPBEAVKOMELBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76731-85-6
Record name ethyl 3-(cyclopropylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

14.0 ml of ethyl 3-bromopropionate are added to a solution of 15.4 ml of cyclopropylamine in 100 ml of toluene and the reaction mixture is heated to 90° for 3 hours. Subsequently, the precipitated salt is filtered and the filtrate is distilled. There are obtained 9.5 g of N-cyclopropyl-β-alanine ethyl ester, Fab-MS: 157 (M+H)+.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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